molecular formula C12H21NO6S B2600971 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid CAS No. 1822544-80-8

2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid

Cat. No.: B2600971
CAS No.: 1822544-80-8
M. Wt: 307.36
InChI Key: GDQPKCZYHYRQCH-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino acid moiety, and a tetrahydrothiopyran ring with a sulfone group, making it a unique molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid typically involves multiple steps:

    Formation of the Tetrahydrothiopyran Ring: The initial step involves the synthesis of the tetrahydrothiopyran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfone Group: The tetrahydrothiopyran ring is then oxidized to introduce the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Amino Acid Coupling: The next step involves coupling the sulfone-containing tetrahydrothiopyran with an amino acid derivative. This is typically done using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Protection with tert-Butoxycarbonyl Group: Finally, the amino group is protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide or sulfoxide.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Deprotection with trifluoroacetic acid (TFA), followed by nucleophilic reagents like amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, sulfoxides.

    Substitution: Various substituted amino acids or peptides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used to study the effects of sulfone-containing amino acids on protein structure and function. It can also serve as a probe to investigate enzyme-substrate interactions involving sulfur-containing groups.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Sulfone-containing compounds are known for their antimicrobial and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfone and amino acid moieties. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety.

    2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety.

    2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.

Uniqueness

The uniqueness of 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its sulfone group provides stability and reactivity, while the Boc-protected amino group offers versatility in peptide synthesis and other biochemical applications.

Properties

IUPAC Name

2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)8-4-6-20(17,18)7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQPKCZYHYRQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822544-80-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid
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